N1,N2-Dimethylethane-1,2-diamine hydrochloride

Description

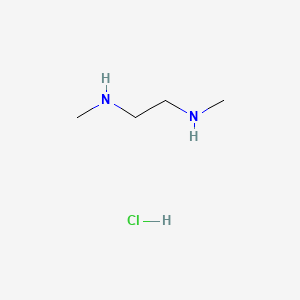

Structure

3D Structure of Parent

Properties

CAS No. |

5752-40-9 |

|---|---|

Molecular Formula |

C4H13ClN2 |

Molecular Weight |

124.61 g/mol |

IUPAC Name |

N,N'-dimethylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C4H12N2.ClH/c1-5-3-4-6-2;/h5-6H,3-4H2,1-2H3;1H |

InChI Key |

VOIJMICZMQBFDE-UHFFFAOYSA-N |

Canonical SMILES |

CNCCNC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-Dimethylethane-1,2-diamine hydrochloride can be synthesized starting from ethanolamine. The process involves several steps:

Reaction with Hydrochloric Acid: Ethanolamine reacts with hydrochloric acid in an ethanol medium to produce chloroethanolamine.

Reaction with Thionyl Chloride: Chloroethanolamine is then reacted with thionyl chloride to form chloroethylamine.

Reaction with Dimethylamine: Finally, chloroethylamine reacts with dimethylamine to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Dimethylethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Chelation: It acts as a chelating agent to form coordination complexes with metals.

Condensation: It can condense with ketones or aldehydes to form imidazolidines.

Common Reagents and Conditions

Chelation: Common reagents include metal halides such as copper(I) halides. The reaction typically occurs under mild conditions.

Condensation: The condensation reaction with ketones or aldehydes usually requires a solvent like ethanol and may be catalyzed by acids or bases.

Major Products

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

N1,N2-Dimethylethane-1,2-diamine hydrochloride is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It plays a crucial role in developing targeted therapies for diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against nitric oxide synthase (nNOS), which is relevant for treating conditions like neurodegenerative diseases .

Case Study: Nitric Oxide Synthase Inhibition

Research has demonstrated that the methylation of the amine groups in N1,N2-dimethylethane-1,2-diamine affects its binding affinity to nNOS. Compounds derived from this diamine have shown promising Ki values of 24 nM for rat nNOS and 55 nM for human nNOS, indicating potential therapeutic applications .

| Compound | Ki (nM) | Selectivity |

|---|---|---|

| Compound 10c | 24 | High |

| Compound 10d | 55 | Moderate |

Agricultural Chemistry

Enhancement of Agrochemicals

In agricultural applications, this compound is employed to formulate agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides contributes to improved crop yields and protection against pests. The compound's role as a surfactant helps in better adhesion and penetration of agrochemical formulations into plant surfaces .

Material Science

Development of Advanced Materials

The compound is also explored within material science for creating polymers with specific mechanical and thermal properties. Its structure allows for the modification of polymer properties, making it suitable for applications in coatings, adhesives, and other materials where enhanced performance is required .

Biochemical Research

Studying Biological Pathways

In biochemical research, this compound aids in studying complex biological systems and pathways. It serves as a building block for synthesizing biologically active compounds that can interact with various biological targets .

Environmental Applications

Pollutant Degradation

The compound is investigated for its potential in environmental remediation efforts. It has shown capabilities in degrading pollutants, which contributes to cleaning contaminated environments and improving ecological health .

Mechanism of Action

The mechanism of action of N1,N2-Dimethylethane-1,2-diamine hydrochloride involves its ability to act as a chelating agent. It forms stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets include metal ions such as copper and nickel, and the pathways involved include coordination and chelation .

Comparison with Similar Compounds

Substituent Variation in Diamine Derivatives

The presence and position of substituents significantly influence physical, chemical, and functional properties. Key analogs include:

Key Findings :

- Methyl substitution : The dimethyl derivative (target compound) balances reactivity and steric effects, enabling hydrogen bonding critical for crystal stability .

- Aromatic substituents : Derivatives like 3ab (75% yield) exhibit improved solubility in organic solvents due to aromatic rings, broadening their utility in cross-coupling reactions .

- Chiral analogs : Compounds with stereospecific substituents (e.g., 4-chlorophenyl groups) show promise in asymmetric synthesis .

Comparison with Other Ethanediaminium Salts

The hydrogen-bonding network and anion interactions vary with substitution:

Key Findings :

Functional Performance in Bioactive Molecules

The diamine group’s position relative to functional groups modulates bioactivity:

Key Findings :

- Proximity of the diamine group to phenolic hydroxyls enhances electron donation, boosting antioxidant capacity. The dimethyl variant (Compound 79) outperforms piperazine derivatives .

Biological Activity

N1,N2-Dimethylethane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a diamine derivative characterized by two methyl groups attached to the nitrogen atoms. Its molecular formula is and it has a molecular weight of approximately 110.61 g/mol. The compound is soluble in water and exhibits basic properties due to the presence of amine groups.

Antimicrobial Properties

Research has indicated that N1,N2-dimethylethane-1,2-diamine exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines such as HeLa and MCF7 .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit nitric oxide synthase (nNOS), which plays a crucial role in regulating blood flow and neuronal signaling. Structure-activity relationship studies revealed that modifications to the amine groups significantly affect binding affinity and selectivity towards nNOS isoforms .

- DNA Interaction : Preliminary studies suggest that N1,N2-dimethylethane-1,2-diamine can bind to DNA, potentially leading to alterations in DNA structure and function. This property may contribute to its anticancer effects by interfering with DNA replication and transcription processes .

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against tested pathogens, indicating strong antibacterial properties .

- Cancer Cell Line Testing : In a comparative analysis involving multiple cancer cell lines, treatment with this compound resulted in a 70% reduction in cell proliferation at concentrations of 50 µM over 48 hours .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1,N2-Dimethylethane-1,2-diamine hydrochloride, and how can purity be validated?

- Synthesis : The compound can be synthesized via copper-catalyzed coupling reactions using precursors like N1-(benzothiazol-2-yl)-N1,N2-dimethylethane-1,2-diamine. A typical protocol involves KCO, CuCl, and DMF under reflux conditions .

- Purity Validation : Elemental analysis (C, H, N) and NMR spectroscopy are critical. For example, H NMR in DMSO-d should show peaks at δ 7.40–8.51 ppm for aromatic protons and δ 2.2–3.1 ppm for methyl and methylene groups .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy : H and C NMR confirm molecular structure, while mass spectrometry (exact mass: 224.1273 Da) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths and angles. For example, the compound crystallizes in a monoclinic system (space group C2/m) with unit cell parameters a = 18.108 Å, b = 5.104 Å, c = 5.080 Å, β = 105.09° .

Q. How should researchers handle this compound safely in the laboratory?

- Safety Protocols : Use PPE (gloves, goggles) due to hygroscopicity and potential irritation. Store in a dry, cool environment. Safety data sheets (SDS) indicate no acute toxicity but recommend avoiding inhalation or skin contact .

Advanced Research Questions

Q. How do hydrogen-bonding motifs in this compound influence its crystal lattice?

- The dication forms a ladder-like H-bonding network with chloride ions. Each NH group donates two H-bonds to Cl, creating a planar arrangement (N–H···Cl distance: ~2.1 Å). This contrasts with unsubstituted ethane-1,2-diaminium chloride, which forms a 3D network .

Q. How can researchers resolve contradictions in structural data (e.g., bond angles vs. computational models)?

- Methodology : Compare experimental SC-XRD data (e.g., C–C bond length = 1.508 Å) with DFT-optimized geometries. Discrepancies >0.02 Å suggest crystal packing effects or thermal motion artifacts. Cross-validate with IR spectroscopy for vibrational modes .

Q. What role does this compound play in catalytic or materials science applications?

- Catalysis : Acts as a ligand in copper-mediated reactions, enhancing electron transfer in cross-coupling processes .

- Materials Science : Its derivatives (e.g., polyimides) exhibit thermal stability (>300°C) and solubility in polar aprotic solvents, useful for high-performance polymers .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.